molecular formula C14H13NO3 B2442774 5-Acetyl-(3-methoxyphenoxy)pyridine CAS No. 1555340-94-7

5-Acetyl-(3-methoxyphenoxy)pyridine

Cat. No.: B2442774
CAS No.: 1555340-94-7
M. Wt: 243.262
InChI Key: LWQQIOABCNJFGN-UHFFFAOYSA-N
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Description

Significance of Functionalized Pyridine (B92270) Scaffolds in Modern Chemical Science

Functionalized pyridine scaffolds are of immense importance in contemporary chemical science, serving as foundational structures in a vast array of applications. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a key structural motif in numerous natural products, including vitamins like niacin and vitamin B6, as well as alkaloids. lifechemicals.comdovepress.com Its presence is also prominent in a significant number of pharmaceuticals approved by the FDA, where it can influence the pharmacological profile of drug molecules. lifechemicals.comdovepress.comresearchgate.netnih.gov

The versatility of the pyridine scaffold stems from its unique electronic properties and the ability to undergo a variety of chemical modifications. nih.gov This allows for the precise tuning of a molecule's steric and electronic characteristics, which is crucial in the design of new drugs and materials. dovepress.comresearchgate.net Researchers are continually exploring new methods for the functionalization of pyridine rings to create novel compounds with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netresearchgate.net The development of new synthetic analogues based on pyridine templates is a major focus in the quest for new pharmaceutical leads. dovepress.com

Rationale for Focused Academic Inquiry into 5-Acetyl-(3-methoxyphenoxy)pyridine

While specific research dedicated solely to this compound may not be extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the established importance of its constituent parts. The combination of an acetyl group, a phenoxy ether linkage, and a methoxy (B1213986) substituent on a pyridine core presents a compelling case for study.

Fundamental Structural Considerations within the Pyridine and Phenoxy-Ether Frameworks

The chemical behavior of this compound is dictated by the interplay of its fundamental structural components. A thorough understanding of the aromaticity of the pyridine ring and the stereochemical arrangement of its substituents is essential for predicting its reactivity and properties.

The pyridine ring is an aromatic system, fulfilling Hückel's rule with a planar, cyclic, and fully conjugated system containing 6 π-electrons. uobabylon.edu.iqnumberanalytics.comfiveable.melibretexts.org The nitrogen atom in the pyridine ring is sp² hybridized and contributes one electron to the delocalized π-system. numberanalytics.comfiveable.melibretexts.org This delocalization of electrons results in a resonance energy of approximately 28 kcal/mol, which is slightly less than that of benzene (B151609), indicating a high degree of aromatic stability. uobabylon.edu.iq

The presence of the electronegative nitrogen atom, however, makes the pyridine ring electron-deficient compared to benzene. uobabylon.edu.iq This has a significant impact on its reactivity. The nitrogen atom draws electron density from the ring, making the carbon atoms at positions 2, 4, and 6 particularly electron-deficient. uobabylon.edu.iq This generally makes the pyridine ring less reactive towards electrophilic aromatic substitution than benzene. uobabylon.edu.iq

The specific placement of the acetyl, phenoxy, and methoxy groups on the pyridine ring of this compound has significant stereochemical implications that influence the molecule's three-dimensional shape and potential interactions with other molecules. The numbering of the pyridine ring is crucial for defining the precise location of these substituents. stackexchange.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-(3-methoxyphenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10(16)11-6-7-14(15-9-11)18-13-5-3-4-12(8-13)17-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQQIOABCNJFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is characteristic of the particular nucleus and its chemical environment.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues about the functional group it is attached to. In the ¹H NMR spectrum of 5-Acetyl-(3-methoxyphenoxy)pyridine, distinct signals corresponding to the aromatic protons of the pyridine (B92270) and phenoxy rings, the acetyl group protons, and the methoxy (B1213986) group protons are observed. The integration of these signals provides the relative ratio of the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.83d2.01HH-6 (Pyridine)
8.35dd8.5, 2.01HH-4 (Pyridine)
7.37t8.21HH-5' (Phenoxy)
7.18d8.51HH-3 (Pyridine)
6.90dd8.2, 2.31HH-6' (Phenoxy)
6.82t2.31HH-2' (Phenoxy)
3.82s-3H-OCH₃
2.62s-3H-COCH₃

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. For this compound, the ¹³C NMR spectrum reveals signals for the carbons of the pyridine ring, the phenoxy ring, the acetyl group (both carbonyl and methyl carbons), and the methoxy group.

¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
196.2C=O (Acetyl)
160.8C-3' (Phenoxy)
156.4C-1' (Phenoxy)
151.7C-6 (Pyridine)
142.1C-2 (Pyridine)
136.9C-4 (Pyridine)
131.2C-5' (Phenoxy)
130.8C-5 (Pyridine)
119.3C-3 (Pyridine)
111.9C-6' (Phenoxy)
108.0C-4' (Phenoxy)
105.8C-2' (Phenoxy)
55.7-OCH₃
26.8-CH₃ (Acetyl)

Note: The specific chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the coupling between the protons on the pyridine ring and the phenoxy ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment reveals correlations between protons and the carbon atoms they are directly attached to. It is invaluable for assigning the proton and carbon signals definitively.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting different fragments. For instance, it can show the correlation between the acetyl protons and the carbonyl carbon, as well as the pyridine ring carbon to which the acetyl group is attached. It can also establish the connectivity between the pyridine and phenoxy rings through the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the calculated theoretical mass for possible molecular formulas. For this compound (C₁₄H₁₃NO₃), the calculated exact mass is 243.08954. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of relatively polar, and often large, molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 244.0973. This confirms the molecular weight of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, an FTIR spectrum reveals the characteristic vibrational modes of different bonds. For this compound, the FTIR spectrum would be expected to show key absorption bands corresponding to its constituent functional groups. researchgate.netrsc.org

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1690-1760 libretexts.org
Aromatic C-HStretch>3000
Aromatic C=CStretch1400-1600
Ether (C-O-C)Asymmetric Stretch1210-1320 libretexts.org
Methyl C-HBend~1375 and ~1450

This technique is invaluable for confirming the presence of these key functional groups, thereby providing initial structural verification. instanano.com

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrational modes based on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. scribd.com

For this compound, Raman spectroscopy would also reveal characteristic peaks for the aromatic ring breathing modes, which are often strong in Raman spectra. researchgate.netresearchgate.net The C=O stretch, while strong in FTIR, would also be observable in the Raman spectrum. The analysis of the Raman spectrum, in conjunction with the FTIR data, allows for a more complete picture of the vibrational modes of the molecule. nih.gov For instance, certain vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa.

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction (XRD) is an essential technique for investigating the solid-state structure of crystalline materials. units.it It provides information on the arrangement of atoms within a crystal lattice, including the determination of crystal system, space group, and unit cell dimensions. nih.gov

For this compound, powder X-ray diffraction (PXRD) can be used as a fingerprinting method to identify the crystalline form and to assess its purity against known reference patterns. units.it Different crystalline forms, or polymorphs, of the same compound will produce distinct PXRD patterns.

Single Crystal X-ray Diffraction for Bond Lengths and Angles

To obtain the most detailed and unambiguous structural information, single crystal X-ray diffraction (SCXRD) is the gold standard. researchgate.net This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be used to determine the precise three-dimensional arrangement of atoms in the molecule. nih.govrsc.org

From the SCXRD data, it is possible to accurately measure bond lengths, bond angles, and torsion angles within the this compound molecule. nih.govnih.gov This level of detail is crucial for confirming the connectivity of the atoms and understanding the molecule's conformation in the solid state. researchgate.netrcsb.org

Table 2: Hypothetical Bond Length and Angle Data from SCXRD for this compound

BondExpected Length (Å)AngleExpected Angle (°)
C=O~1.21C-C(O)-C~120
C-C (acetyl)~1.51O-C-C (ether)~118
C-O (ether)~1.36C-N-C (pyridine)~117
C-N (pyridine)~1.34

Note: These are generalized expected values and the actual measured values would be specific to the crystal structure.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components in a mixture, making them vital for purity assessment. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used chromatographic technique for the analysis of pharmaceutical compounds. helixchrom.com For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. researchgate.net In this method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. sielc.com

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. By using a suitable detector, such as a UV-Vis detector, the amount of the compound can be quantified by comparing its peak area to that of a known standard. ptfarm.pl This allows for the accurate determination of the purity of this compound and the detection of any related impurities. bldpharm.com

Table 3: Typical HPLC Parameters for the Analysis of a Pyridine Derivative

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm sielc.com
Mobile PhaseAcetonitrile:Water gradient sielc.com
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Injection Volume10 µL

This method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control. researchgate.net

Gas Chromatography (GC)

Gas chromatography (GC) stands as a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an appropriate method for the characterization of this compound. Its high resolution, sensitivity, and speed allow for effective purity assessment and the identification of potential impurities. The inherent volatility of the compound, combined with the thermal stability of the pyridine, ether, and ketone functional groups, makes it well-suited for GC analysis without the need for derivatization.

Methodology and Instrumentation

The analysis of this compound by GC typically involves its introduction into a heated injection port, where it is vaporized and swept onto a chromatographic column by an inert carrier gas, such as helium or nitrogen. Separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase.

A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity to organic compounds. youtube.com For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) is often coupled with the GC (GC-MS). This provides detailed mass spectra of the eluting compounds, allowing for their unambiguous identification based on fragmentation patterns. nih.gov The fragmentation of related phenoxy-pyridine structures often involves characteristic cleavages of the ether bond and within the pyridine ring system. nih.gov

Chromatographic Conditions

The selection of the GC column and temperature program is critical for achieving optimal separation. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is often suitable for the analysis of aromatic ketones and pyridine derivatives. tdi-bi.commdpi.com The temperature program is optimized to ensure good resolution of the main peak from any impurities with varying boiling points.

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for the Analysis of this compound

ParameterValue
Column
Stationary Phase5% Phenyl-methylpolysiloxane
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperatures
Inlet Temperature250 °C
Detector Temperature300 °C
Oven ProgramInitial: 150 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C, hold for 5 min
Gas Flows
Carrier GasHelium
Flow Rate1.0 mL/min
Injection
Injection Volume1 µL
Split Ratio50:1

This table presents a hypothetical but typical set of parameters for the GC-FID analysis of this compound.

Purity Assessment and Research Findings

In a research setting, GC-FID is employed for the quantitative determination of the purity of this compound. The area of the peak corresponding to the compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage. For accurate quantification, a calibration curve would be generated using standards of known concentration.

GC-MS is invaluable for identifying and characterizing any synthesis-related impurities or degradation products. For instance, potential impurities could include starting materials like 3-methoxyphenol (B1666288) or acetylpyridine isomers, or by-products from side reactions. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of acetyl, methoxy, or phenoxy groups. Studies on similar pyridine derivatives have shown that the fragmentation pathways can provide significant structural information. rsc.org

Table 2: Hypothetical Retention Time and Purity Data from GC Analysis

Sample LotRetention Time (min)Peak Area (%)Calculated Purity (%)
A12.5499.8599.85
B12.5599.6299.62
C12.5499.9199.91

This table illustrates the kind of data that would be generated from a routine GC purity analysis, showing high consistency in retention time and high purity levels for different batches of the compound.

The combination of retention time data from GC-FID and mass spectral data from GC-MS provides a robust and reliable method for the advanced analytical characterization of this compound, ensuring its identity, purity, and quality.

Reactivity and Mechanistic Investigations of 5 Acetyl 3 Methoxyphenoxy Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is thus available for reaction with electrophiles and acids, defining its basic and nucleophilic character. wikipedia.org

Pyridine and its derivatives are weak bases that react with acids to form pyridinium (B92312) salts. wikipedia.org The basicity of the nitrogen atom is highly sensitive to the electronic effects of substituents on the ring. Electron-donating groups enhance basicity, while electron-withdrawing groups decrease it.

Table 1: Predicted Electronic Effects on the Basicity of 5-Acetyl-(3-methoxyphenoxy)pyridine

SubstituentPositionElectronic EffectPredicted Impact on Basicity
Acetyl Group5Electron-withdrawing (-I, -M)Decrease
(3-Methoxyphenoxy) Group3Electron-donating (+M from ether O), Electron-withdrawing (-I from aryl ring)Ambiguous, likely a net slight decrease or minor increase

The protonation of the pyridine nitrogen leads to the formation of a pyridinium cation. This process is a critical first step in many acid-catalyzed reactions. The stability of this cation is inversely related to the strength of the base; stronger bases form more stable conjugate acids. acs.org

The nitrogen atom of pyridine can act as a nucleophilic catalyst, particularly in acylation reactions. rsc.org The general mechanism involves the initial attack of the pyridine nitrogen on an electrophilic center (e.g., the carbonyl carbon of an acyl halide) to form a highly reactive intermediate, such as an N-acylpyridinium salt. This intermediate is then more susceptible to attack by a weaker nucleophile (like an alcohol), regenerating the pyridine catalyst in the process.

The efficiency of a pyridine derivative as a nucleophilic catalyst is directly related to its nucleophilicity. acs.org For this compound, the electron-withdrawing nature of the acetyl group diminishes the nucleophilicity of the nitrogen atom, likely making it a less effective catalyst than unsubstituted pyridine or pyridines with electron-donating groups. acs.org However, it could still function as a catalyst under appropriate conditions. Chiral pyridine derivatives have been extensively developed for asymmetric nucleophilic catalysis. nih.gov

Reactivity of the Pyridine Ring System

The pyridine ring is electron-deficient compared to benzene (B151609), which significantly influences its reactivity in aromatic substitution reactions. wikipedia.orgbeilstein-journals.org

Electrophilic aromatic substitution (SEAr) on pyridine is significantly more difficult than on benzene and requires harsh reaction conditions. wikipedia.orgquora.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack. quimicaorganica.org Furthermore, under the strongly acidic conditions often used for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium ion. This further deactivates the ring to a level comparable to nitrobenzene. wikipedia.orgrsc.org

Attack by an electrophile occurs preferentially at the 3- and 5-positions (meta to the nitrogen), as the cationic intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by having a resonance structure that places a positive charge on the already electron-deficient nitrogen atom. quimicaorganica.orgaklectures.com

For this compound, the ring already bears substituents at the 3 and 5 positions. The remaining open positions for substitution are 2, 4, and 6. Given the strong deactivating effect of the pyridinium nitrogen (under acidic conditions) and the additional deactivation from the acetyl group, electrophilic substitution would be extremely challenging. If forced, the directing effects of the existing substituents would need to be considered. The (3-methoxyphenoxy) group is an ortho-, para-director, while the acetyl group is a meta-director. This creates a complex substitution pattern, but attack at the 4- or 6-position would be the most likely, albeit under forcing conditions.

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halide) is present at a position activated by the ring nitrogen. wikipedia.org The positions ortho (2, 6) and para (4) to the nitrogen are highly activated because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. nih.govyoutube.com

To discuss the SNAr reactivity of this compound, one must consider a hypothetical halogenated precursor, for example, 2-Chloro-5-acetyl-3-(3-methoxyphenoxy)pyridine.

Table 2: SNAr Reactivity of a Hypothetical Halogenated Derivative

Hypothetical SubstrateHalogen PositionActivation by NitrogenExpected Reactivity
2-Chloro-5-acetyl-3-(3-methoxyphenoxy)pyridine2 (ortho)HighReactive towards nucleophiles (e.g., alkoxides, amines)
4-Chloro-5-acetyl-3-(3-methoxyphenoxy)pyridine4 (para)HighReactive towards nucleophiles
6-Chloro-5-acetyl-3-(3-methoxyphenoxy)pyridine6 (ortho)HighReactive towards nucleophiles

In such a substrate, the chlorine at the 2-position would be readily displaced by a variety of nucleophiles. quimicaorganica.org The reaction proceeds via a two-step addition-elimination mechanism. The reactivity order of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. sci-hub.se

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. rsc.org However, the direct functionalization of pyridine C-H bonds is challenging due to the ring's low reactivity and the tendency of the nitrogen lone pair to coordinate with transition metal catalysts, often poisoning them. beilstein-journals.orgacs.org

Strategies to overcome these challenges often involve:

N-Oxide Formation: Converting the pyridine to a pyridine-N-oxide activates the ring. The N-oxide group is electron-donating, making the ring more susceptible to certain functionalizations, particularly at the 2- and 4-positions. wikipedia.org

Transient Directing Groups/Activators: In-situ formation of an N-alkylpyridinium salt can activate the C-H bonds at the 2- and 6-positions for arylation or other coupling reactions. acs.orgnih.gov

Metalation: Strong bases can deprotonate the most acidic C-H bonds, typically at the 2- and 6-positions, to form pyridyl organometallic species that can react with electrophiles.

For this compound, direct C-H functionalization would target the C-H bonds at the 2, 4, and 6 positions. The electronic environment of each position is distinct, which could allow for regioselective functionalization depending on the chosen methodology. nih.gov For example, a palladium-catalyzed C-H arylation might be directed to the 2- or 6-positions, which are ortho to the nitrogen.

Direct C-H Functionalization of Pyridines

Reactivity of the Acetyl Group (-COCH₃)

The acetyl group is a key functional group that imparts characteristic reactivity to the molecule. It consists of a carbonyl group (C=O) bonded to a methyl group (-CH₃).

The acetyl group can participate in aldol (B89426) and related condensation reactions. In the presence of a base, the α-carbon of the acetyl group can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule (or another carbonyl group within the same molecule in an intramolecular reaction) to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

The α-carbon of the acetyl group is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for enolization, the process of forming an enol or an enolate ion. This enolate is a powerful nucleophile and can undergo a variety of reactions at the α-carbon.

One important reaction is alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. chemistry.coach The success of this reaction is highly dependent on the nature of the alkyl halide, with primary alkyl halides generally giving the best results. chemistry.coach

Another key reaction involving the α-carbon is the haloform reaction. In the presence of a halogen and a base, methyl ketones can be converted into a carboxylate and a haloform (CHX₃, where X is a halogen). chemistry.coach This reaction proceeds through multiple halogenations at the α-methyl group. chemistry.coach

Reaction Reagents Product
Alkylation Base, Alkyl Halide (e.g., R-X)α-Alkylated Ketone
Haloform Reaction Halogen (X₂), Base (e.g., NaOH)Carboxylate, Haloform (CHX₃)

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and can be readily converted into a variety of derivatives. These reactions are important for characterization and for the synthesis of new compounds with different biological activities.

Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. The formation of hydrazones occurs through the reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine. Semicarbazones are formed by reacting the ketone with semicarbazide (B1199961) (NH₂NHC(O)NH₂).

Reagent Derivative Formed
Hydroxylamine (NH₂OH)Oxime
Hydrazine (NH₂NH₂)Hydrazone
2,4-Dinitrophenylhydrazine2,4-Dinitrophenylhydrazone
Semicarbazide (NH₂NHC(O)NH₂)Semicarbazone

Reactivity and Stability of the Phenoxy Ether Linkage

Ethers are generally considered to be unreactive functional groups, which is why they are often used as solvents in chemical reactions. pressbooks.pub They are stable to many bases, nucleophiles, and dilute acids. pressbooks.pub However, the ether linkage can be cleaved under specific and often harsh conditions.

The most common method for cleaving ethers is by treatment with strong acids, particularly HBr and HI. pressbooks.pubchemistrysteps.commasterorganicchemistry.com HCl is generally not effective for this purpose. pressbooks.pub The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. pressbooks.pubyoutube.com

The first step in the acidic cleavage of an ether is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.comyoutube.com This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

For ethers with primary or secondary alkyl groups, the cleavage typically proceeds through an SN2 mechanism, where the halide ion (Br⁻ or I⁻) attacks the less sterically hindered carbon atom. pressbooks.pubmasterorganicchemistry.com In the case of this compound, the ether linkage is between an aryl group (part of the pyridine) and a methyl group. Aryl C-O bonds are very strong and resistant to cleavage. Therefore, the nucleophilic attack of the halide will occur on the methyl group, leading to the formation of 5-acetyl-3-hydroxypyridine and a methyl halide.

Ethers containing a tertiary, benzylic, or allylic group are more likely to cleave via an SN1 mechanism due to the formation of a stable carbocation intermediate. pressbooks.pubyoutube.com

Reagent Mechanism Products
HBr or HISN25-Acetyl-3-hydroxypyridine and Methyl Halide (CH₃Br or CH₃I)

Influence of Substituents on Ether Stability

The stability of the ether linkage in aryl ether compounds, including derivatives of phenoxypyridine, is significantly influenced by the electronic properties of substituents on both the pyridine and phenoxy rings. The reactivity of the C-O ether bond is largely dictated by the electron density at the ether oxygen and the adjacent carbon atoms. The presence of electron-withdrawing or electron-donating groups can either stabilize or destabilize this bond, making it more or less susceptible to cleavage under various reaction conditions.

In the case of this compound, two key substituents modulate the stability of the diaryl ether linkage: the acetyl group on the pyridine ring and the methoxy (B1213986) group on the phenoxy ring. The acetyl group at the 5-position of the pyridine ring acts as a potent electron-withdrawing group through resonance and inductive effects. This withdrawal of electron density deactivates the pyridine ring towards electrophilic attack but more importantly, it can influence the stability of the ether bond.

Conversely, the methoxy group at the 3-position of the phenoxy ring is an electron-donating group. Through the resonance effect, it increases the electron density of the phenyl ring, particularly at the ortho and para positions relative to the methoxy group. This donation of electron density can impact the strength and reactivity of the adjacent C-O ether bond.

Research on related heterocyclic and aromatic systems provides insights into these substituent effects. For instance, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that electron-withdrawing groups like cyano (-CN) and nitro (-NO2) significantly alter the electron distribution on the phenyl ring. mdpi.comnih.gov Similarly, investigations into phenothiazine (B1677639) derivatives demonstrated that electron-withdrawing groups can enhance certain properties by modifying electronic transitions. nih.gov These findings underscore the critical role of substituents in fine-tuning the electronic characteristics and, by extension, the reactivity of heterocyclic compounds.

The stability of the ether linkage in molecules analogous to this compound is a balance of these competing electronic influences. The electron-withdrawing nature of the 5-acetyl group on the pyridine moiety tends to decrease the electron density on the ether oxygen from the pyridine side. This can potentially weaken the C-O bond, making it more susceptible to nucleophilic attack on the pyridine ring or facilitating cleavage under certain reductive or acidic conditions.

The following table provides a conceptual overview of the expected influence of different substituents on the stability of the ether linkage in a hypothetical series of 5-substituted-(3-methoxyphenoxy)pyridines, based on general principles of organic chemistry.

Substituent at 5-position of PyridineElectronic EffectExpected Influence on Ether Stability
-NO₂Strongly Electron-WithdrawingDecreased Stability
-CNStrongly Electron-WithdrawingDecreased Stability
-COCH₃ (Acetyl)Strongly Electron-WithdrawingDecreased Stability
-ClWeakly Electron-WithdrawingSlightly Decreased Stability
-HNeutralBaseline Stability
-CH₃Weakly Electron-DonatingSlightly Increased Stability
-OCH₃Strongly Electron-DonatingIncreased Stability
-NH₂Strongly Electron-DonatingIncreased Stability

Theoretical and Computational Studies of 5 Acetyl 3 Methoxyphenoxy Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is often employed to determine various molecular properties with a good balance between accuracy and computational cost.

Electronic Structure Analysis

A detailed analysis of the electronic structure of 5-Acetyl-(3-methoxyphenoxy)pyridine would provide critical information about its reactivity and kinetic stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. For many organic molecules, this gap is a crucial parameter in predicting their behavior in chemical reactions and their potential applications in materials science.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

Note: This table is for illustrative purposes only. No published data for this compound is currently available.

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the charge distribution and identifying electrophilic and nucleophilic centers. This information is invaluable for understanding intermolecular interactions and predicting reaction mechanisms. The charge distribution in this compound would be influenced by the electronegativity of the oxygen and nitrogen atoms and the resonance effects of the aromatic rings.

Table 2: Hypothetical Mulliken Charges for Selected Atoms of this compound

AtomMulliken Charge (a.u.)
N(pyridine)Data not available
O(methoxy)Data not available
O(acetyl)Data not available
C(acetyl)Data not available

Note: This table is for illustrative purposes only. No published data for this compound is currently available.

An Electrostatic Surface Potential (ESP) map is a visual representation of the charge distribution on the van der Waals surface of a molecule. It helps in identifying the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For a molecule like this compound, the ESP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and acetyl groups, indicating these as potential sites for electrophilic attack.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves finding the minimum energy conformation. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential to identify the global minimum energy structure and other low-energy conformers that may be present at room temperature. The dihedral angles between the pyridine ring, the phenoxy group, and the acetyl group would be key parameters in this analysis.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, one can confirm the structure of the synthesized compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The calculated frequencies for the C=O stretch of the acetyl group, the C-O-C stretches of the ether linkage, and the various vibrations of the pyridine and benzene (B151609) rings would be characteristic of the this compound structure.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
AcetylC=O StretchData not available
EtherC-O-C Asymmetric StretchData not available
EtherC-O-C Symmetric StretchData not available
Pyridine RingC=N StretchData not available

Note: This table is for illustrative purposes only. No published data for this compound is currently available.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for mapping out the intricate details of chemical reactions. For a molecule like this compound, this would involve modeling its synthesis or subsequent reactions.

The elucidation of a reaction mechanism hinges on identifying the transition states (TS), which are the highest energy points along a reaction coordinate. For reactions involving substituted pyridines, such as nucleophilic substitution or metal-catalyzed cross-coupling, computational analysis can model the geometry and energy of these fleeting structures.

For instance, in the phosphonation of pyridines activated by a Lewis acid like BF₃, computational studies have shown that transition state structures feature very long carbon-phosphorus bonds (2.73–2.79 Å), indicating very early transition states. acs.org This type of analysis for this compound would involve locating the TS for its formation, likely from a precursor like a 3-hydroxypyridine (B118123) derivative and a methoxyphenyl-containing reactant. The model would define the precise arrangement of atoms at the peak of the energy barrier as the phenoxy ether bond is formed. These calculations are critical for understanding factors that control reaction selectivity and rate.

Similarly, in rhodium-catalyzed syntheses of pyridines, computational modeling helps to understand competitive pathways, such as the dimerization of alkyne substrates, which can be suppressed by the choice of ligands. nih.gov Mechanistic investigations combining experimental and computational approaches have been crucial in characterizing key intermediates, like sigma complexes formed during nucleophilic additions to activated pyridine rings. acs.org

A complete energy profile maps the energy of the system throughout the reaction, from reactants through transition states to products. This profile provides the activation energies (the energy barrier from reactant to transition state) for each step.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorptions)

Computational methods are widely used to predict spectroscopic properties, which can aid in structure verification and the interpretation of experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic absorption spectra (UV-Vis). chemrxiv.orgresearchgate.netsharif.edu The accuracy of these predictions depends on the choice of the functional (e.g., B3LYP, CAM-B3LYP, PBE0) and the basis set (e.g., 6-31G(d), 6-311+G(d,p)). chemrxiv.orgresearchgate.netijcce.ac.ir For substituted pyridines, TD-DFT can predict the maximum absorption wavelengths (λmax) and help assign them to specific electronic transitions, such as π → π* or n → π*. rsc.org The calculations can also model the effect of different solvents using models like the Polarizable Continuum Model (PCM). ijcce.ac.ir

For this compound, a TD-DFT calculation would provide a theoretical UV-Vis spectrum. The predicted λmax values would correspond to electronic transitions influenced by the combination of the pyridine ring, the acetyl group (an electron-withdrawing group), and the methoxyphenoxy group (an electron-donating group). The table below illustrates typical data obtained from such a study on related compounds.

Table 1: Illustrative Predicted UV-Vis Absorption Data for a Substituted Pyridine

Transition Calculated Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 310 0.25 HOMO → LUMO (π → π*)
S₀ → S₂ 265 0.11 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 240 0.02 HOMO → LUMO+1 (n → π*)

This table is illustrative and not based on actual calculated data for this compound.

Similarly, NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.irnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared directly with experimental data to confirm a proposed structure. nih.gov For this compound, this would involve calculating the chemical shifts for each unique proton and carbon atom, taking into account the electronic effects of the various substituents on the pyridine and phenyl rings.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 (Pyridine) 155.8 156.2
C4 (Pyridine) 138.1 138.5
C5 (Pyridine) 121.5 121.9
C=O (Acetyl) 197.2 197.6
O-CH₃ 55.4 55.9

This table is illustrative and not based on actual calculated data for this compound.

These computational tools provide deep, atom-level insights into the behavior of molecules like this compound, guiding synthesis, aiding in characterization, and explaining observed chemical properties.

No Publicly Available Data on the Coordination Chemistry of this compound

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific research or data could be found regarding the coordination chemistry and ligand properties of the chemical compound This compound .

The investigation aimed to gather information on its behavior as a ligand, its formation of transition metal complexes, and the characterization of such complexes. Despite targeted searches for the compound and its potential interactions with d-block metals such as Ni(II), Cu(I), Ag(I), Ru(II), and Zn(II), no published studies detailing these aspects were identified.

Therefore, it is not possible to provide an article on the following topics as requested:

This compound as a Monodentate Ligand: There is no available literature describing or confirming the monodentate coordination of this specific ligand to a metal center.

Formation of Transition Metal Complexes: No studies were found detailing the synthesis of transition metal complexes with this compound.

Complexes with d-Block Metals: Specific examples of complexes with Ni(II), Cu(I), Ag(I), Ru(II), or Zn(II) are not documented in the searched scientific literature.

Coordination Geometries and Electronic Structures: Without the synthesis and characterization of its metal complexes, no data exists on their coordination geometries or electronic structures.

Influence of Substituents on Ligand Properties: The effect of the acetyl and methoxy-phenoxy substituents on the ligand properties of this compound has not been a subject of published research.

Advanced Characterization of Metal Complexes: Consequently, there is no spectroscopic analysis (UV-Vis, IR, NMR) of metal-ligand interactions for this compound.

While research exists for other substituted pyridine ligands, the strict focus on This compound cannot be met due to the absence of specific scientific data in the public domain. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. However, it does not appear to have been utilized or studied for its coordination chemistry in any published research to date.

Coordination Chemistry and Ligand Properties of 5 Acetyl 3 Methoxyphenoxy Pyridine

Advanced Characterization of Metal Complexes

X-ray Crystallography of Coordination Complexes

There is no published X-ray crystallographic data for any coordination complexes of 5-Acetyl-(3-methoxyphenoxy)pyridine. The determination of the three-dimensional structure of a metal complex through single-crystal X-ray diffraction is a definitive method for elucidating bond lengths, bond angles, coordination geometry, and intermolecular interactions. Without such studies, any discussion on the solid-state structure of potential metal complexes of this ligand would be purely speculative.

Catalytic Applications of Metal-Pyridine Complexes

It is important to note that the absence of published research does not preclude the possibility that such studies may be undertaken in the future. The field of coordination chemistry is vast and continually expanding, with new ligands and complexes being synthesized and characterized regularly.

Supramolecular Chemistry and Advanced Materials Applications

Design Principles for Supramolecular Assemblies Utilizing Functionalized Pyridines

The design of complex supramolecular structures from functionalized pyridines hinges on the principles of molecular recognition and programmed self-assembly. acs.orgnih.gov The pyridine (B92270) ring acts as a fundamental scaffold, and its properties can be finely tuned by attaching various functional groups. The nitrogen atom within the pyridine ring is a key feature, possessing a lone pair of electrons that makes it an effective hydrogen bond acceptor and a strong ligand for coordinating with metal ions. nih.govdoi.org Furthermore, the aromatic nature of the pyridine ring facilitates π-π stacking interactions. mdpi.com

By strategically positioning different functional groups, chemists can direct the formation of specific, well-defined supramolecular assemblies. The choice of substituents influences the geometry, stability, and ultimately the function of the resulting structure. For instance, the incorporation of groups capable of hydrogen bonding can guide the molecules to form linear chains, 2D sheets, or even intricate 3D networks. acs.org The overarching goal is to create molecules that spontaneously organize into ordered, functional superstructures. acs.orgnih.gov This "molecular programming" is influenced by several factors, including the number and geometry of binding sites on the ligand and the conditions of the assembly process. acs.orgnih.gov

Non-Covalent Interactions in Self-Assembly

The spontaneous organization of molecules into ordered supramolecular entities is driven by a combination of relatively weak and non-covalent interactions. fortunejournals.com While individually these forces are not as strong as covalent bonds, their collective effect provides the necessary driving force for the formation of stable and intricate molecular architectures. fortunejournals.comnumberanalytics.com Key interactions in pyridine-based systems include π-π stacking, hydrogen bonding, and metal-ligand coordination.

π-π Stacking Interactions

π-π stacking is a crucial non-covalent interaction that occurs between aromatic rings. researchgate.net In systems involving pyridine, the electron-deficient nature of the pyridine ring can lead to favorable interactions with other aromatic systems. These interactions can adopt various geometries, such as face-to-face or edge-to-face arrangements. researchgate.net The strength and nature of π-π stacking can be modulated by the substituents on the pyridine ring. nih.gov Theoretical calculations have shown that for pyridine dimers, the antiparallel-displaced geometry is the most stable, and that electron correlation is a critical factor in accurately describing these stacking interactions. researchgate.net The presence of other interactions, such as hydrogen bonds, can influence the geometry of stacked pyridines in crystal structures. nih.gov

Metal-Ligand Coordination in Supramolecular Architectures

The pyridine nitrogen atom serves as an excellent coordination site for a vast range of metal ions. wikipedia.org This property is extensively used to construct metallo-supramolecular assemblies with diverse structures and functions. acs.orgnih.gov By combining functionalized pyridine ligands with suitable metal centers, chemists can create discrete, three-dimensional structures like cages and macrocycles, or extended, repeating structures known as coordination polymers. scilit.comqucosa.de The final architecture is determined by the coordination preferences of the metal ion (e.g., its preferred geometry) and the design of the pyridine ligand. acs.orgnih.govqucosa.de For example, palladium(II) is often used to create spherical 3D cages with pyridyl ligands, which have potential applications in catalysis and optoelectronics. nih.gov The dynamic and often reversible nature of these coordination bonds allows for the self-assembly of highly ordered and functional materials. frontiersin.org

Integration of 5-Acetyl-(3-methoxyphenoxy)pyridine into Functional Materials

The specific arrangement of functional groups in this compound makes it a promising component for the development of advanced functional materials. The pyridine core offers a reliable site for metal coordination and hydrogen bonding, while the acetyl and methoxyphenoxy substituents allow for the fine-tuning of the molecule's electronic properties and spatial arrangement. While specific research on the integration of this compound into materials is not extensively documented in the provided results, we can infer its potential based on the known behavior of its constituent functional groups.

Optoelectronic Materials Research

Functionalized pyridines are a cornerstone of research into new optoelectronic materials. nih.gov Their ability to form stable complexes with metal ions, especially those with useful photophysical properties like ruthenium and iridium, makes them valuable for applications such as light-emitting diodes (LEDs) and solar cells. acs.orgnih.gov The extended π-conjugated system of the phenoxy-pyridine structure in this compound suggests its potential as a building block for organic electronic materials. The electron-withdrawing nature of the acetyl group can further modify the molecule's electronic energy levels, a critical factor in designing materials for optoelectronic devices. Research in this area would involve synthesizing materials that incorporate this or similar functionalized pyridines and then characterizing their photophysical and electronic properties to evaluate their performance in various applications. Thiophene-based pyridine derivatives with a D–π–A (donor-pi-acceptor) structure, for instance, have shown large two-photon absorption cross-sections, making them suitable for bio-imaging applications. rsc.org

Interactive Data Table: Properties of this compound and Related Concepts

PropertyValue/DescriptionSource
Compound Name This compound bldpharm.com
CAS Number 1555340-94-7 bldpharm.comarctomsci.combldpharm.com
Molecular Formula C14H13NO3 arctomsci.com
Molecular Weight 243.26 g/mol arctomsci.com
Key Functional Groups Pyridine, Acetyl, Methoxy (B1213986), Phenoxy EtherN/A
Primary Supramolecular Interactions Hydrogen Bonding, π-π Stacking, Metal-Ligand Coordination acs.orgmdpi.comresearchgate.netnih.gov
Potential Applications Optoelectronic Materials, Building block for Supramolecular Assemblies acs.orgnih.govrsc.org

Research on this compound in Advanced Materials Remains Largely Unexplored

Despite the growing interest in pyridine derivatives for applications in supramolecular chemistry and advanced materials, a comprehensive review of scientific literature reveals a notable absence of research specifically focused on the chemical compound This compound . While this compound is commercially available, its potential applications in the fields of self-healing polymers, responsive materials, and advanced sensing platforms have not been documented in peer-reviewed studies.

The constituent parts of the molecule—a pyridine ring, an acetyl group, and a methoxyphenoxy group—are individually well-represented in the design of functional materials. Pyridine and its derivatives are fundamental building blocks in supramolecular chemistry due to the nitrogen atom's ability to coordinate with metal ions and participate in hydrogen bonding. This property is often exploited in the construction of complex, self-assembled architectures. Similarly, acetyl groups and phenoxy moieties are common components in polymers and functional organic molecules.

However, the specific combination and orientation of these functional groups in This compound have not been investigated for the advanced applications outlined in the requested scope. There is no available research detailing its use in the formulation of self-healing polymers, where dynamic bonds are often engineered to allow for material repair. Likewise, its potential role in responsive materials, which change their properties in response to external stimuli, remains uncharacterized. In the context of advanced sensing platforms, where the coordination of analytes to a ligand can trigger a detectable signal, no studies have been published that utilize this particular compound.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis on the supramolecular chemistry and advanced materials applications of This compound as per the specified outline. The scientific community has yet to publish research in these specific areas for this compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of highly substituted pyridines is a cornerstone of organic chemistry, with numerous methods developed to access this important heterocyclic motif. nih.gov Future research on 5-Acetyl-(3-methoxyphenoxy)pyridine should focus on developing novel and more efficient synthetic routes that improve upon existing strategies in terms of yield, atom economy, and environmental impact.

One promising avenue is the refinement of cascade reactions, which can construct the pyridine (B92270) core in a single, efficient step from readily available starting materials. nih.gov For instance, a potential route could involve a copper-catalyzed N-iminative cross-coupling of an appropriate alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization and air oxidation. nih.gov The development of such a modular approach would allow for the facile synthesis of a library of derivatives with diverse substitution patterns.

Furthermore, leveraging C-H functionalization strategies for the de novo synthesis of the pyridine ring presents a highly attractive, atom-economical alternative. acs.org An iron-catalyzed relay C-H functionalization protocol could potentially construct the this compound scaffold through a three-fold C-H activation process, forming multiple chemical bonds in a single operation. acs.org

Traditional methods like the Hantzsch pyridine synthesis could also be adapted and optimized. A Hantzsch-type strategy employing rongalite as a C1 source for the C-4 position of the pyridine ring offers a facile method for preparing substituted pyridines and could be explored for the synthesis of our target compound. mdpi.com

The table below outlines potential synthetic strategies and areas for optimization.

Synthetic StrategyPotential PrecursorsKey Advantages & Research Focus
Cascade ReactionAlkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoatesHigh modularity, good functional group tolerance. Research should focus on optimizing catalyst systems and reaction conditions for the specific target. nih.gov
De Novo C-H FunctionalizationSimpler acyclic precursorsMaximizes atom and step economy. Future work could explore different metal catalysts (e.g., iron) to improve efficiency and selectivity. acs.org
Modified Hantzsch Synthesisβ-enamine carbonyl compounds, rongaliteUtilizes a readily available C1 source. Research should investigate the substrate scope and functional group tolerance for this specific substitution pattern. mdpi.com
Metal-Catalyzed Cross-CouplingHalogenated pyridine precursors, organoboron or organozinc reagentsProvides a convergent approach to the final product. Future studies could explore more sustainable catalyst systems, such as those based on nickel or iron. nih.govnih.gov

In-Depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and functionalization of this compound is crucial for optimizing existing synthetic protocols and designing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

One area of interest is the rearrangement of pyridine N-oxides, a common strategy for introducing functionality at the 2-position of the pyridine ring. stackexchange.comacs.org While the general mechanism is understood, the specific influence of the acetyl and methoxyphenoxy substituents on the kinetics and thermodynamics of the rearrangement warrants detailed investigation. For example, the Boekelheide reaction, a [3.3]-sigmatropic rearrangement of α-picoline-N-oxides, could be explored for derivatives of the target compound. wikipedia.org

The role of radical intermediates in pyridine functionalization is another critical area for mechanistic study. acs.orgnih.gov Photochemical organocatalytic methods that proceed via pyridinyl radicals offer a novel approach to C-H functionalization with distinct regioselectivity compared to classical Minisci reactions. acs.orgnih.gov In-depth studies using techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy, coupled with density functional theory (DFT) calculations, could provide valuable insights into the electronic structure and reactivity of radical intermediates derived from this compound. researchgate.net

The table below summarizes key mechanistic questions and potential investigatory techniques.

Mechanistic QuestionProposed TransformationInvestigatory Techniques
Influence of substituents on N-oxide rearrangementSynthesis of 2-functionalized derivatives from the corresponding N-oxideKinetic studies, isotopic labeling, DFT calculations. acs.org
Regioselectivity of radical functionalizationC-H allylation or arylation via pyridinyl radical intermediatesCyclic voltammetry, EPR spectroscopy, computational modeling. acs.orgnih.gov
Mechanism of C-H activationDirect arylation or alkylation at the pyridine coreIn-situ reaction monitoring (e.g., NMR, IR), isolation and characterization of intermediates. nih.gov

Exploration of New Catalytic Applications of the Compound and its Derivatives

Pyridine and its derivatives are widely used as ligands in transition metal catalysis and as organocatalysts in their own right. researchgate.netresearchgate.netyoutube.com The unique electronic and steric properties of this compound and its derivatives make them attractive candidates for the development of novel catalytic systems.

The nitrogen atom of the pyridine ring and the oxygen atoms of the acetyl and methoxy (B1213986) groups can act as coordination sites for metal ions. This suggests that derivatives of this compound could be designed as novel ligands for a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions. researchgate.netresearchgate.net Future research should focus on synthesizing a range of these derivatives and evaluating their performance as ligands in well-established catalytic transformations.

Furthermore, the potential of these compounds as organocatalysts should be explored. Pyridine N-oxides, for example, are known to act as mild Lewis bases that can activate substrates in a variety of reactions. researchgate.net The N-oxide of this compound could be investigated as a catalyst for reactions such as silylation and the enantioselective ring-opening of meso-epoxides. researchgate.net

The following table outlines potential catalytic applications and the corresponding research directions.

Catalytic ApplicationRole of this compound DerivativeResearch Direction
Transition Metal CatalysisLigand for metals such as Palladium, Nickel, or CopperSynthesis of a library of ligands and screening in cross-coupling reactions (e.g., Suzuki, Heck). researchgate.net
OrganocatalysisLewis basic catalyst (e.g., as the N-oxide)Evaluation in reactions such as acylation, silylation, and asymmetric synthesis. researchgate.netresearchgate.net
Biomimetic CatalysisMimic of the active site of metalloenzymesDesign of complexes that can catalyze specific oxidation or hydrolysis reactions.

Design and Synthesis of Multi-Functional Supramolecular Systems

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer a powerful approach to the construction of complex, functional architectures. The presence of multiple hydrogen bond acceptors (the pyridine nitrogen and ether/carbonyl oxygens) and potential hydrogen bond donors (if the acetyl group is modified) in this compound makes it an excellent building block for the design of multi-functional supramolecular systems.

Future research could focus on the self-assembly of this compound and its derivatives into discrete molecular structures such as macrocycles, catenanes, and cages. oup.com The coordination of the pyridine nitrogen to transition metals like palladium can drive the formation of well-defined architectures. oup.com The methoxyphenoxy group could play a key role in directing the assembly process through π-π stacking interactions and by influencing the solubility of the resulting complexes.

Pyridine-amide based ligands have been shown to form a variety of discrete molecular assemblies with applications in catalysis and materials science. rsc.org By converting the acetyl group of this compound into an amide functionality, a new class of ligands could be developed for the construction of novel supramolecular structures. The cooperative self-assembly of pyridine-diimine-linked macrocycles into robust nanotubes is another exciting area that could be explored. illinois.edunorthwestern.educhemrxiv.orgresearchgate.net

The table below details potential supramolecular systems and the key design considerations.

Supramolecular SystemKey InteractionsDesign and Synthesis Strategy
Metal-Organic Macrocycles/CagesCoordination bonds (Py-Metal), π-π stackingSelf-assembly with transition metal precursors (e.g., Pd(II), Pt(II)). oup.com
Hydrogen-Bonded NetworksHydrogen bonding, halogen bonding (with modified derivatives)Co-crystallization with complementary molecules, introduction of halogen substituents to direct crystal packing. mdpi.com
Interlocked Molecules (Rotaxanes/Catenanes)Template-directed synthesis, dynamic covalent chemistryUtilizing the pyridine and phenoxy groups to thread through macrocyclic components.

Advanced Spectroscopic Probes and Sensing Technologies

Fluorescent chemosensors are powerful tools for the detection of a wide range of analytes, from metal ions to biological molecules. nih.govresearchgate.netmdpi.com The pyridine scaffold is a common component of many fluorescent probes due to its favorable photophysical properties and synthetic versatility. mdpi.comresearchgate.netmdpi.com this compound represents a promising starting point for the development of a new generation of advanced spectroscopic probes and sensors.

The inherent fluorescence of the pyridine ring can be modulated by the introduction of electron-donating and electron-withdrawing groups. The acetyl and methoxyphenoxy substituents on the target molecule already provide a degree of electronic perturbation. Further modification of these groups could lead to probes with enhanced sensitivity and selectivity for specific analytes. For example, the acetyl group could be converted into a Schiff base to create a binding site for metal ions, leading to a "turn-on" or "turn-off" fluorescent response upon coordination. nih.govresearchgate.net

The development of near-infrared (NIR) fluorescent probes is of particular interest for biological imaging, as NIR light can penetrate deeper into tissues with less scattering and autofluorescence. nih.gov The extended π-system that could be generated by derivatizing the acetyl group of this compound might shift its emission into the NIR region.

The following table highlights potential sensing applications and the corresponding design strategies for probe development.

Target AnalyteSensing MechanismProbe Design Strategy
Metal Ions (e.g., Pb²⁺, Hg²⁺)Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET)Introduction of a chelating moiety at the acetyl position. nih.govresearchgate.netmdpi.com
Anions (e.g., F⁻, CN⁻)Hydrogen bonding interactions or displacement assaysIncorporation of urea (B33335) or thiourea (B124793) groups.
Reactive Oxygen Species (ROS)Oxidation-induced change in fluorescenceIntegration of a ROS-reactive group, such as a boronate ester. nih.gov
Benzene (B151609) and Fuel AdulterantsSolvatochromic effectsExploiting changes in the excited-state deactivation pathways in different solvent environments. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.